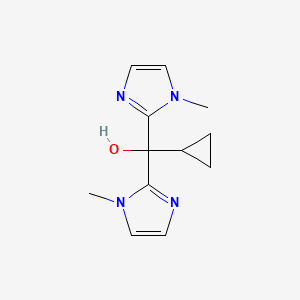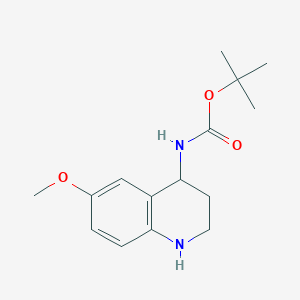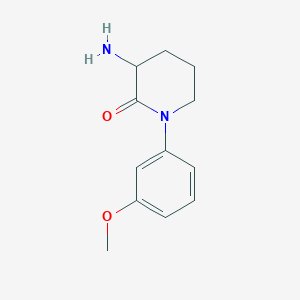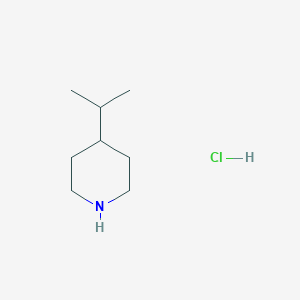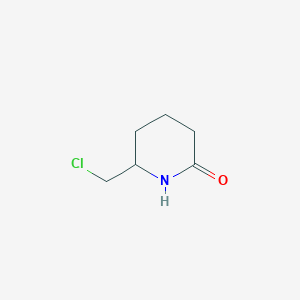
5-Ethyl-6-hydroxy-3-(3-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-6-hydroxy-3-(3-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one is an organic compound that is made up of a sulfur-containing heterocyclic ring system. It is a type of heterocyclic compound, which is a type of molecule with a ring structure that contains at least two different types of atoms. This particular compound has a wide range of applications in the scientific community due to its unique structure and properties. In
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
5-Ethyl-6-hydroxy-3-(3-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one, as a dihydropyrimidine derivative, has been studied for its broad biological activities. In particular, it has shown promising results in antimicrobial and antifungal applications. Research by Al-Juboori (2020) synthesizes various dihydropyrimidinone and dihydropyrimidine derivatives, demonstrating their effectiveness against bacteria like Bacillus subtilis and Staphylococcus aureus, as well as fungi like Aspergillus and Rhizopus. The compounds displayed potent antifungal activity, indicating their potential in treating microbial infections (Al-Juboori, 2020).
Catalysis and Synthesis
The compound is also relevant in the field of chemical synthesis. A study by Shu-jing (2004) focuses on the catalytic synthesis of a closely related compound, 5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydro-pyrimidin-2(1H)-one. This research highlights the importance of dihydropyrimidine derivatives in facilitating chemical reactions, especially in the presence of strong acidic ion-exchange membranes (Ni Shu-jing, 2004).
Biological Activities and Drug Development
Research into dihydropyrimidine derivatives like 5-Ethyl-6-hydroxy-3-(3-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one has extended into exploring their potential in drug development, particularly as anti-inflammatory and antimicrobial agents. Singh et al. (2008) synthesized a series of dihydropyrimidines, evaluating their antifilarial activity. One of the compounds demonstrated promising antifilarial activity, which indicates the potential of these compounds in developing new treatments for filarial infections (Singh et al., 2008).
Eigenschaften
IUPAC Name |
5-ethyl-6-hydroxy-1-(3-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-3-10-11(16)14-13(19)15(12(10)17)8-5-4-6-9(7-8)18-2/h4-7,17H,3H2,1-2H3,(H,14,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEDKAHMYHKESY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(C(=S)NC1=O)C2=CC(=CC=C2)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-6-hydroxy-3-(3-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1373597.png)
![[4-(Morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride](/img/structure/B1373598.png)
![1-[1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine](/img/structure/B1373599.png)

